butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Overview
Description
“Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” is a compound that contains a pyrazole moiety. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “this compound” would require further analysis.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . In one study, pyrazole-based ligands showed excellent catalytic activities for the oxidation of catechol to o-quinone .Scientific Research Applications
Synthesis Methodologies and Applications
Microwave-Assisted Synthesis and Biological Activity Evaluation
A study discussed the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. This process involved the preparation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, which is related to the chemical class of butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. The synthesized compounds exhibited insecticidal and antimicrobial activities, highlighting the utility of these compounds in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).
Cytotoxic Activity Against Tumor Cell Lines
Research on tridentate bipyrazolic compounds reported the synthesis of derivatives that showed pronounced cytotoxic properties in vitro against tumor cell lines, including P815 (mastocytome murine) and Hep (carcinoma of human larynx). This demonstrates the potential of such compounds in cancer therapy applications (Kodadi et al., 2007).
Material Science Applications
Corrosion Inhibition
A study investigated the inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media. The findings revealed that these compounds are efficient corrosion inhibitors, providing insights into the development of new corrosion protection strategies for metals (Chetouani et al., 2005).
Biomedical Investigations
Protection of Secondary Amine in Pyrazole Nucleus
Research focused on the protection of secondary amine in substituted pyrazole derivatives for the synthesis of anticancer compounds. This study utilized green chemistry approaches, highlighting the relevance of these compounds in medicinal chemistry and drug development processes (Anonymous, 2020).
Future Directions
Mechanism of Action
Target of Action
Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the broad range of biological activities associated with pyrazole derivatives .
Mode of Action
The mode of action of this compound involves its interaction with its targets. Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, reflecting the compound’s broad range of potential biological activities. Pyrazole derivatives have been associated with a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The compound’s solubility and reactivity suggest it may be well-absorbed and could undergo extensive metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, some pyrazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-11-7-10-8-12-13(3)9(10)2/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRCYNYPLIIOEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(N(N=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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